5-Hydroxy-6-methoxyindole glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

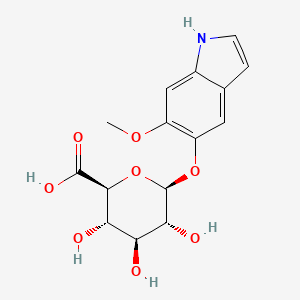

5-Hydroxy-6-methoxyindole glucuronide, also known as 5-H-6-mig, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

This compound is a glycoside.

Aplicaciones Científicas De Investigación

Metabolomic Profiling

5-Hydroxy-6-methoxyindole glucuronide has been identified as a biomarker in metabolomic studies, particularly in relation to dietary components and cancer risk factors. Research indicates that its levels can vary significantly based on dietary intake and metabolic health. For instance, in a study examining the effects of seapolynol intake, significant increases in this metabolite were observed after 12 weeks, suggesting a potential role in metabolic responses to dietary changes .

Table 1: Summary of Metabolomic Studies Involving this compound

Pharmacological Interactions

The compound has been implicated in various drug interaction studies. Changes in its levels have been noted in response to specific diets rich in polyphenols, indicating that dietary factors can influence its metabolism and excretion. This highlights its relevance in pharmacological contexts, particularly concerning drug efficacy and safety profiles.

Case Study: Drug Interaction with Ursodeoxycholic Acid (UDCA)

In a study assessing the impact of UDCA on liver function, it was found that treatment led to increased glucuronidation of metabolites including this compound. The results suggested that UDCA may regulate certain metabolic pathways associated with liver dysfunction .

Cancer Risk Assessment

Emerging research has linked this compound to cancer risk assessments. Its levels have been correlated with various cancer types, indicating its potential as a biomarker for early detection or monitoring of cancer progression.

Table 2: Cancer Associations of this compound

Synthesis and Analytical Methods

The synthesis of this compound can be achieved through enzymatic methods using UDP-glucuronosyltransferases or through chemical synthesis involving the coupling of 5-hydroxy-6-methoxyindole with glucuronic acid derivatives. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed to quantify this metabolite in biological samples.

Table 3: Analytical Techniques for Quantifying this compound

| Technique | Description |

|---|---|

| LC-MS | Utilized for detailed metabolomic profiling and quantification of metabolites in biological fluids |

| NMR | Provides structural information about the compound and its interactions |

| MS/MS | Used for fragmentation studies to confirm the identity of metabolites |

Propiedades

Número CAS |

77463-71-9 |

|---|---|

Fórmula molecular |

C15H17NO8 |

Peso molecular |

339.3 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(6-methoxy-1H-indol-5-yl)oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C15H17NO8/c1-22-8-5-7-6(2-3-16-7)4-9(8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-5,10-13,15-19H,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |

Clave InChI |

MLRMPLSCFCMXGJ-DKBOKBLXSA-N |

SMILES |

COC1=C(C=C2C=CNC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O |

SMILES isomérico |

COC1=C(C=C2C=CNC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES canónico |

COC1=C(C=C2C=CNC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Key on ui other cas no. |

77463-71-9 |

Descripción física |

Solid |

Sinónimos |

5-H-6-MIG 5-hydroxy-6-methoxyindole glucuronide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.